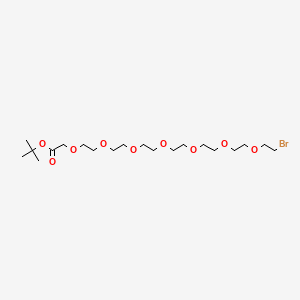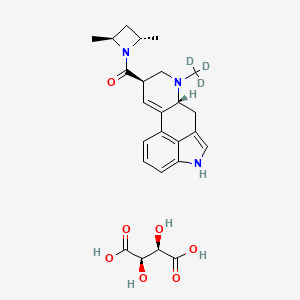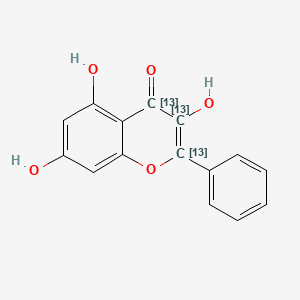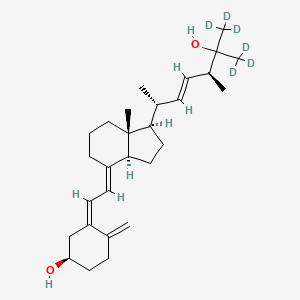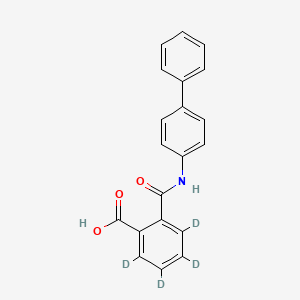
Antitumor agent-42
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Antitumor agent-42 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .
化学反应分析
Antitumor agent-42 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Antitumor agent-42 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bifunctional agents and their chemical properties.
Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer due to its antitumor activities.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of Antitumor agent-42 involves multiple pathways:
Tubulin Polymerization Inhibition: The compound binds to tubulin, preventing its polymerization and disrupting the microtubule network, which is essential for cell division.
Nitric Oxide Release: The compound releases nitric oxide, which induces oxidative stress and apoptosis in cancer cells.
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Apoptosis Induction: The compound activates various apoptotic pathways, leading to programmed cell death.
相似化合物的比较
Antitumor agent-42 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based antitumor agent that forms DNA crosslinks, inhibiting DNA replication and transcription.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization and prevents microtubule disassembly.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, inhibiting topoisomerase II and generating free radicals.
This compound is unique due to its bifunctional nature, combining tubulin polymerization inhibition with nitric oxide-releasing activities, which enhances its antitumor efficacy .
属性
分子式 |
C24H19BrN2O8S |
|---|---|
分子量 |
575.4 g/mol |
IUPAC 名称 |
[3-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethoxy]-4-methoxyphenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C24H19BrN2O8S/c1-32-20-12-9-17(22(28)16-7-10-18(25)11-8-16)15-21(20)33-13-14-34-23-24(27(29)35-26-23)36(30,31)19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3 |
InChI 键 |
AFEOCRIRTLVNKG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


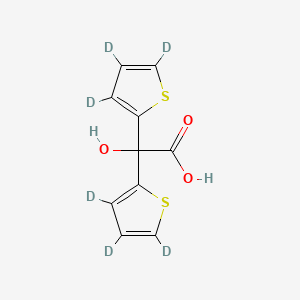
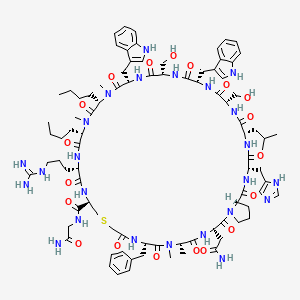
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

